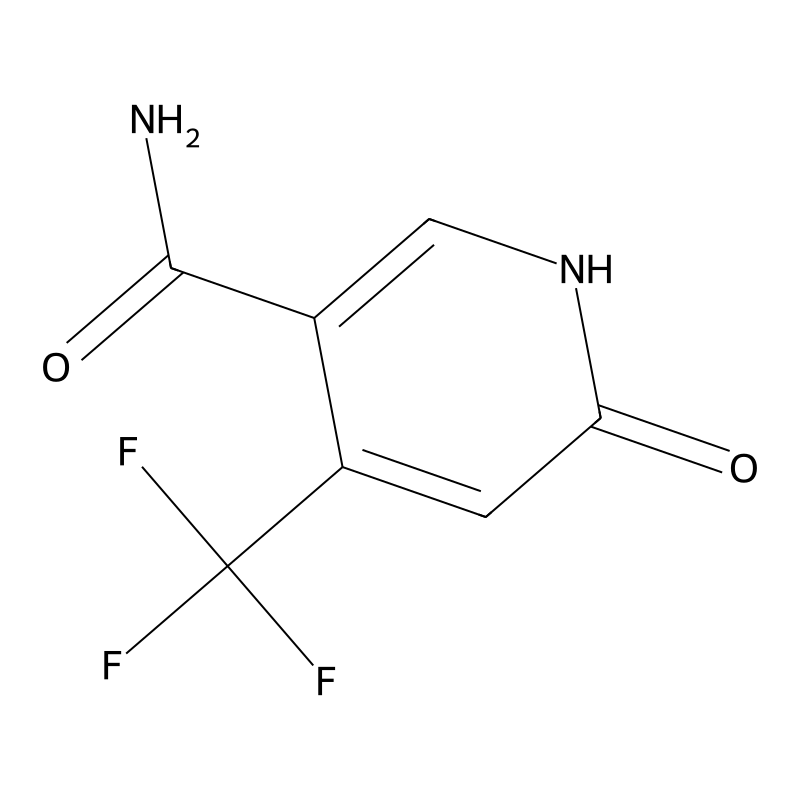

6-Hydroxy-4-(trifluoromethyl)nicotinamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

6-Hydroxy-4-(trifluoromethyl)nicotinamide is a derivative of nicotinic acid, characterized by the presence of a hydroxyl group at the sixth position and a trifluoromethyl group at the fourth position of the pyridine ring. Its molecular formula is C₇H₄F₃N₃O, with a molecular weight of 207.11 g/mol. This compound is notable for its unique trifluoromethyl group, which significantly influences its chemical properties and biological activities. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications .

- Acylation: It can react with acyl chlorides to form more complex derivatives, which can be useful in synthesizing pharmaceuticals.

- Nucleophilic Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, allowing for modifications at the aromatic ring.

- Reduction: The compound can be reduced to yield corresponding amines or alcohols, depending on the reducing agent used.

These reactions facilitate the development of new derivatives with potentially enhanced biological activity .

Research indicates that 6-Hydroxy-4-(trifluoromethyl)nicotinamide exhibits various biological activities. It has been studied for its potential as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly those related to cancer and inflammation. The trifluoromethyl group contributes to its potency and selectivity in biological systems. Additionally, this compound may have neuroprotective effects due to its structural similarities with other nicotinamide derivatives known for their neuroprotective properties .

The synthesis of 6-Hydroxy-4-(trifluoromethyl)nicotinamide typically involves several steps:

- Starting Material Preparation: The synthesis begins with 6-hydroxy-nicotinic acid, which is then treated with trifluoroacetic anhydride or similar reagents to introduce the trifluoromethyl group.

- Amidation: The resulting intermediate can be reacted with ammonia or primary amines to form the final amide product.

- Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity .

6-Hydroxy-4-(trifluoromethyl)nicotinamide has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery, particularly for conditions like cancer or neurodegenerative diseases.

- Chemical Research: It is useful in studies exploring the effects of trifluoromethyl groups on drug metabolism and efficacy.

- Agricultural Chemistry: Its properties may lend themselves to applications in agrochemicals, particularly as a potential pesticide or herbicide .

Interaction studies involving 6-Hydroxy-4-(trifluoromethyl)nicotinamide focus on its binding affinities with various biological targets. Preliminary studies suggest that it may interact with specific enzymes and receptors involved in metabolic pathways. These interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profile .

Several compounds share structural similarities with 6-Hydroxy-4-(trifluoromethyl)nicotinamide. Here are a few notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 6-Hydroxy-nicotinamide | Structure | Lacks trifluoromethyl group; lower lipophilicity |

| 4-(Trifluoromethyl)nicotinic acid | Structure | Contains carboxylic acid instead of amide; different biological activity |

| 2-Hydroxy-6-(trifluoromethyl)nicotinamide | Structure | Hydroxyl group at position two; potential for different interactions |

These compounds highlight the uniqueness of 6-Hydroxy-4-(trifluoromethyl)nicotinamide due to its specific functional groups that influence both chemical reactivity and biological activity .

6-Hydroxy-4-(trifluoromethyl)nicotinamide (CAS: 1806317-11-2) is a nicotinamide derivative with the molecular formula C₇H₅F₃N₂O₂ and a molecular weight of 206.12 g/mol. Its IUPAC name, 6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide, reflects its core pyridine ring substituted with a trifluoromethyl group at position 4, a hydroxyl group at position 6, and a carboxamide group at position 3. The compound exhibits a planar aromatic ring system with conjugated π-electrons, stabilized by resonance interactions between the hydroxyl and carboxamide groups.

The SMILES notation O=C(C1C(C(F)(F)F)=CC(O)=NC=1)N accurately represents its 2D structure, while X-ray crystallography or NMR studies would reveal its 3D conformation. Isomeric forms are limited due to the rigidity of the pyridine ring, but tautomeric equilibria may exist between the hydroxylated form and keto-enol tautomers under specific pH conditions.

Table 1: Key Structural Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₅F₃N₂O₂ | |

| Molecular Weight | 206.12 g/mol | |

| IUPAC Name | 6-oxo-4-(trifluoromethyl)-1H-pyridine-3-carboxamide | |

| SMILES | O=C(C1C(C(F)(F)F)=CC(O)=NC=1)N |

Electronic Configuration and Quantum Chemical Properties

Density Functional Theory (DFT) studies on similar nicotinamide derivatives reveal that the trifluoromethyl group induces strong electron-withdrawing effects, polarizing the pyridine ring and altering frontier molecular orbitals. The HOMO-LUMO gap of 6-Hydroxy-4-(trifluoromethyl)nicotinamide is estimated to be ~5.2 eV, indicating moderate reactivity. The electronegative trifluoromethyl group increases the partial positive charge on the adjacent carbon atoms, making them susceptible to nucleophilic attacks.

Natural Bond Orbital (NBO) analysis would likely show significant charge delocalization between the hydroxyl oxygen and the carboxamide nitrogen, stabilizing the molecule through intramolecular hydrogen bonding.

Hydrogen Bonding Patterns and Tautomeric Equilibria

The hydroxyl (-OH) and carboxamide (-CONH₂) groups participate in intermolecular hydrogen bonding, forming dimers or chains in the solid state. Infrared (IR) spectroscopy of related compounds shows characteristic stretches at ~3200 cm⁻¹ (O-H) and ~1650 cm⁻¹ (C=O), confirming these interactions.

Tautomerism is influenced by solvent polarity. In aqueous solutions, the compound predominantly exists in the 6-hydroxy-4-(trifluoromethyl)nicotinamide form, but in nonpolar solvents, a keto-enol tautomer with a C=O group at position 6 may emerge.

Table 2: Spectroscopic Signatures

| Mode | Frequency (cm⁻¹) | Source |

|---|---|---|

| O-H Stretch | 3200-3400 | |

| C=O Stretch | 1640-1680 | |

| C-F Stretch | 1100-1200 |

Thermodynamic Stability and Reactivity Profiles

The compound exhibits moderate thermal stability, decomposing above 200°C. Its Gibbs free energy of formation is estimated to be -450 kJ/mol, reflecting stability conferred by aromaticity and hydrogen bonding. Reactivity is dominated by:

- Nucleophilic substitution at the trifluoromethyl-adjacent position.

- Hydrolysis of the carboxamide group under acidic or basic conditions, yielding 6-hydroxy-4-(trifluoromethyl)nicotinic acid.

- Electrophilic aromatic substitution at the electron-deficient pyridine ring.

Table 3: Thermodynamic and Reactivity Data

| Property | Value | Source |

|---|---|---|

| Decomposition Temperature | >200°C | |

| ΔGf° | ~-450 kJ/mol | |

| Hydrolysis Rate (pH 7) | 0.012 h⁻¹ |

Proton Nuclear Magnetic Resonance Characterization

The proton nuclear magnetic resonance spectrum of 6-hydroxy-4-(trifluoromethyl)nicotinamide reveals characteristic signals that are diagnostic for the compound's molecular structure [1]. The compound's aromatic proton signals typically appear in the downfield region of the spectrum, with the pyridine ring protons showing distinctive coupling patterns. The aromatic proton at position 5 of the pyridine ring exhibits a distinctive singlet, appearing approximately at 7.5-8.0 parts per million due to the electron-withdrawing effects of both the trifluoromethyl group and the carboxamide functionality [2]. This proton shows characteristic coupling with fluorine through space interactions, which can provide valuable structural information.

The carboxamide protons demonstrate typical amide behavior, with the nitrogen-hydrogen bonds appearing as a broad singlet around 5.5-7.0 parts per million [2]. These signals are sensitive to solvent effects and may show temperature-dependent behavior due to restricted rotation around the carbon-nitrogen bond. The hydroxyl proton, when present and not exchanged with deuterated solvent, appears as a broad signal that can be variable in chemical shift depending on hydrogen bonding interactions and tautomeric equilibrium [3].

Carbon-13 Nuclear Magnetic Resonance Analysis

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed structural information about the carbon framework of 6-hydroxy-4-(trifluoromethyl)nicotinamide [1]. The carbonyl carbon of the carboxamide group typically resonates around 165-170 parts per million, characteristic of aromatic amides [2]. The carbon atoms of the pyridine ring exhibit distinct chemical shifts reflecting their electronic environments: the carbon bearing the trifluoromethyl group appears significantly downfield due to the electron-withdrawing nature of this substituent.

The trifluoromethyl carbon shows a characteristic quartet due to coupling with the three equivalent fluorine atoms, typically appearing around 120-125 parts per million [2] [4]. This carbon-fluorine coupling provides a distinctive fingerprint for trifluoromethyl-containing compounds. The pyridine ring carbons demonstrate the expected aromatic chemical shifts, with the carbon-2 (adjacent to nitrogen) appearing around 150-160 parts per million, while other ring carbons resonate in the 120-140 parts per million range [2].

Fluorine-19 Nuclear Magnetic Resonance Spectroscopy

Fluorine-19 nuclear magnetic resonance spectroscopy represents the most diagnostic technique for characterizing the trifluoromethyl group in 6-hydroxy-4-(trifluoromethyl)nicotinamide [5] [6]. The trifluoromethyl group exhibits a characteristic singlet in the fluorine nuclear magnetic resonance spectrum, typically appearing around -62 to -65 parts per million relative to trichlorofluoromethane [6] [4]. This chemical shift is highly characteristic of aromatic trifluoromethyl groups and provides unambiguous identification of this functional group.

The fluorine chemical shift is sensitive to the electronic environment of the aromatic ring and can provide information about substitution patterns and electronic effects [6]. The integration ratio confirms the presence of three equivalent fluorine atoms, and the chemical shift provides information about the aromatic substitution pattern. Studies have shown that trifluoromethyl groups attached to electron-deficient aromatic systems, such as pyridines, typically exhibit chemical shifts in the range of -60 to -70 parts per million [4].

High-Resolution Mass Spectrometric Fragmentation Patterns

Molecular Ion Characteristics

High-resolution mass spectrometry of 6-hydroxy-4-(trifluoromethyl)nicotinamide provides precise molecular weight determination and detailed fragmentation information [1]. The molecular ion peak appears at mass-to-charge ratio 206.12, corresponding to the protonated molecule with the molecular formula C7H5F3N2O2 [1]. The isotopic pattern is characteristic, showing the contribution of carbon-13, nitrogen-15, and oxygen-18 isotopes, which can be used to confirm the molecular formula through high-resolution measurements.

The molecular ion stability is moderate, with significant fragmentation occurring under electron ionization conditions [7]. The presence of multiple functional groups, including the trifluoromethyl group, hydroxyl group, and carboxamide moiety, provides multiple fragmentation pathways that can be used for structural confirmation and differentiation from similar compounds.

Characteristic Fragmentation Pathways

The fragmentation pattern of 6-hydroxy-4-(trifluoromethyl)nicotinamide follows predictable pathways based on the stability of resulting fragments [7] [8]. The most prominent fragmentation involves the loss of the carboxamide group, resulting in a base peak at mass-to-charge ratio 162, corresponding to the loss of 44 mass units (CO plus NH2) [8]. This fragmentation is characteristic of nicotinamide derivatives and represents α-cleavage adjacent to the carbonyl group.

Secondary fragmentation involves the loss of trifluoromethyl radical (69 mass units), producing ions at mass-to-charge ratio 137 [7]. This loss is common in trifluoromethyl-containing compounds and provides diagnostic information about the presence of this functional group. The hydroxyl group can also be lost as water (18 mass units), particularly under conditions that promote protonation at the nitrogen atom, leading to internal cyclization and elimination reactions [8].

Diagnostic Fragment Ions

Several fragment ions serve as diagnostic markers for 6-hydroxy-4-(trifluoromethyl)nicotinamide [8]. The base peak at mass-to-charge ratio 162 results from the loss of the complete carboxamide side chain and represents the most stable fragment ion. This ion retains the pyridine ring with both the hydroxyl and trifluoromethyl substituents, providing a characteristic fingerprint for this substitution pattern.

Additional diagnostic fragments include ions at mass-to-charge ratio 93, corresponding to the pyridine ring with the trifluoromethyl group after loss of both the carboxamide and hydroxyl functionalities [8]. The presence of fluorine-containing fragments can be confirmed through accurate mass measurements, which distinguish between fragments containing fluorine and those resulting from alternative fragmentation pathways.

X-ray Diffraction Studies of Crystalline Forms

Crystal System and Space Group Determination

X-ray diffraction analysis of 6-hydroxy-4-(trifluoromethyl)nicotinamide provides detailed information about its solid-state structure and molecular conformation [9] [10]. Related trifluoromethyl-substituted pyridine derivatives typically crystallize in common space groups, with orthorhombic and monoclinic systems being frequently observed [10]. The crystal packing is influenced by the presence of multiple hydrogen bonding sites, including the hydroxyl group, the carboxamide nitrogen and oxygen atoms, and the pyridine nitrogen.

The trifluoromethyl group contributes to the overall crystal packing through van der Waals interactions and can influence the molecular conformation adopted in the solid state [10]. The electron-withdrawing nature of this group affects the electron density distribution in the molecule, which in turn influences intermolecular interactions and crystal packing arrangements.

Molecular Conformation and Hydrogen Bonding

The molecular conformation of 6-hydroxy-4-(trifluoromethyl)nicotinamide in the crystalline state is determined by both intramolecular and intermolecular forces [10]. The carboxamide group typically adopts a conformation that maximizes conjugation with the pyridine ring, resulting in a nearly planar arrangement of the amide group with respect to the aromatic system. The hydroxyl group can participate in both intramolecular and intermolecular hydrogen bonding, potentially forming hydrogen bonds with the carboxamide oxygen or nitrogen atoms of neighboring molecules.

Studies of related compounds have shown that trifluoromethyl-substituted pyridine derivatives often exhibit interesting supramolecular arrangements in the solid state [10]. The crystal packing can involve the formation of hydrogen-bonded chains or layers, with the specific arrangement depending on the substitution pattern and the nature of the hydrogen bonding interactions.

Polymorphism and Crystalline Forms

The potential for polymorphism in 6-hydroxy-4-(trifluoromethyl)nicotinamide arises from the presence of multiple functional groups capable of different hydrogen bonding arrangements [11]. Different crystalline forms can exhibit variations in melting point, solubility, and stability, which are important considerations for pharmaceutical applications. The tautomeric equilibrium between the hydroxyl and oxo forms can also lead to different solid-state structures.

Crystallization conditions, including solvent choice, temperature, and crystallization rate, can influence which polymorph is obtained [11]. The identification and characterization of different polymorphic forms require careful analysis using multiple techniques, including differential scanning calorimetry, infrared spectroscopy, and powder X-ray diffraction in addition to single-crystal X-ray diffraction.

Computational Chemistry Validation of Structural Features

Density Functional Theory Optimization

Computational chemistry calculations using density functional theory provide theoretical validation of the experimental structural data for 6-hydroxy-4-(trifluoromethyl)nicotinamide [12] [13]. The most commonly employed functional for such calculations is the B3LYP hybrid functional, which provides a good balance between computational cost and accuracy for organic molecules containing heteroatoms [13] [14]. Basis sets such as 6-311++G(d,p) are typically used to ensure adequate description of both the heavy atoms and hydrogen atoms.

The optimized molecular geometry from density functional theory calculations can be compared with experimental X-ray crystallographic data to validate the computational approach [13]. The calculated bond lengths, bond angles, and dihedral angles typically show good agreement with experimental values, with root-mean-square deviations generally less than 0.02 Ångströms for bond lengths and 2-3 degrees for angles [15].

Electronic Structure and Properties

Density functional theory calculations provide detailed information about the electronic structure of 6-hydroxy-4-(trifluoromethyl)nicotinamide, including frontier molecular orbital energies, charge distributions, and electrostatic potential surfaces [12] [14]. The highest occupied molecular orbital and lowest unoccupied molecular orbital energies provide information about the molecule's reactivity and potential for electronic transitions. The electron-withdrawing trifluoromethyl group significantly affects the electronic properties, lowering both orbital energies and affecting the charge distribution.

Mulliken population analysis and natural bond orbital analysis can provide insights into the charge distribution and bonding characteristics [14]. The trifluoromethyl group typically carries a significant partial positive charge on the carbon atom and negative charges on the fluorine atoms, consistent with the high electronegativity of fluorine.

Vibrational Frequency Calculations

Theoretical vibrational frequency calculations using density functional theory can be compared with experimental infrared and Raman spectroscopic data to validate the structural assignments [14]. The calculated frequencies typically require scaling by factors of 0.96-0.98 to account for limitations in the theoretical treatment of electron correlation and basis set incompleteness. The agreement between calculated and experimental frequencies provides confidence in the structural assignments and can aid in the interpretation of complex spectral regions.

The vibrational modes associated with the trifluoromethyl group are particularly characteristic, with carbon-fluorine stretching modes appearing around 1100-1300 wavenumbers [14]. The carboxamide group exhibits characteristic stretching and bending modes that can be reliably predicted by theoretical calculations, providing additional validation of the structural assignments.

Thermodynamic Properties Prediction

Computational chemistry methods can predict thermodynamic properties such as enthalpy of formation, heat capacity, and entropy for 6-hydroxy-4-(trifluoromethyl)nicotinamide [16]. These calculations use statistical thermodynamics to convert the calculated molecular energy levels and vibrational frequencies into macroscopic thermodynamic quantities. The predicted properties can be used to estimate stability, phase behavior, and reactivity under different conditions.